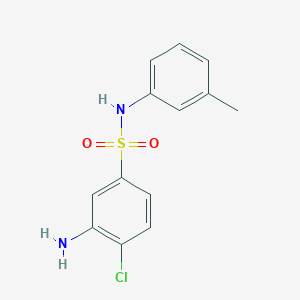

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide

Overview

Description

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide compounds, which are known for their diverse applications in various fields such as medicine, agriculture, and organic synthesis. This compound features an amino group (-NH2), a chloro group (-Cl), and a sulfonamide group (-SO2NH-) attached to a benzene ring, with a methyl group (-CH3) on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide typically involves multiple steps, starting with the chlorination of aniline derivatives to introduce the chloro group. Subsequent steps may include nitration, reduction, and sulfonation reactions to introduce the amino and sulfonamide groups, respectively. The reaction conditions for each step vary, but they generally require the use of strong acids, bases, or oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Electrochemical Functionalization

A tunable electrochemical method enables the synthesis of benzenesulfonamide derivatives via redox-controlled pathways :

Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Electrode Potential | −1.1 V vs. Ag/AgCl (reductive) |

| Reactants | p-Dinitrobenzene (DNB), amines |

| Key Intermediate | N-Hydroxylamine (NHA) |

Outcomes

-

Reductive Pathway : DNB is reduced to p-diaminobenzene, which reacts with amines to form benzenesulfonamides .

-

Oxidative Pathway : Electrochemical oxidation of intermediates like N-nitroso compounds facilitates coupling with nucleophiles .

Nucleophilic Substitution and Acylation

The amino and chloro groups enable diverse transformations:

Acylation Reactions

-

Boc Protection : Reacting with Boc-glycine in dichloromethane forms protected intermediates, which are later deprotected to free amines .

-

Sulfonamide Formation : Reaction with substituted benzenesulfonyl chlorides yields derivatives like 11a–11k .

Hydrogenation

-

Nitro groups in intermediates (e.g., 11i–11k ) are reduced to amines using hydrogenation, enhancing solubility and bioactivity .

Oxidation

-

The amino group (−NH₂) can be oxidized to nitroso (−NO) or nitro (−NO₂) groups under controlled conditions .

-

Example: Electrochemical oxidation of N-hydroxylamine intermediates generates nitrosobenzene derivatives .

Reduction

-

Nitro groups are reduced to amines using catalytic hydrogenation or electrochemical methods, enabling modular synthesis .

Biological Interaction Studies

While not a direct reaction, the compound’s interactions with enzymes inform its reactivity:

-

Enzyme Inhibition : Mimics natural substrates to block bacterial folate synthesis .

-

Binding Affinity : NMR and X-ray studies reveal hydrogen bonding with active-site residues, particularly via the sulfonamide oxygen .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts .

-

Photodegradation : UV exposure induces cleavage of the sulfonamide bond, releasing SO₂ and aromatic amines .

Comparative Reactivity with Analogues

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide as an anticancer agent. Its derivatives have shown promising results in inhibiting the growth of various cancer cell lines.

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated significant inhibitory activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values below 100 μM .

- Case Study : In a systematic study on arylsulfonamides, specific derivatives were synthesized and evaluated for their anticancer properties. Notably, compounds with naphthyl moieties exhibited enhanced cytotoxicity against HCT-116 and HeLa cell lines, indicating that structural modifications can significantly impact their biological efficacy .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, and this compound is no exception.

- Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit bacterial growth. For example, certain sulfonamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at low concentrations .

- Mechanism : The inhibition of carbonic anhydrase (CA) enzymes has been identified as a potential mechanism through which these compounds exert their antimicrobial effects. Selective inhibition of CA IX over CA II has been observed, which may contribute to their therapeutic efficacy against bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of sulfonamide derivatives.

| Compound | IC50 (μM) | Target Cell Line | Activity |

|---|---|---|---|

| 37 | 36 | HCT-116 | Anticancer |

| 46 | 34 | HeLa | Anticancer |

| 4e | 10.93 | CA IX | Antimicrobial |

| 4g | 25.06 | CA IX | Antimicrobial |

This table summarizes key findings from various studies regarding the potency of different derivatives against specific targets . The data indicates that minor modifications in the molecular structure can lead to significant changes in activity.

Mechanism of Action

The mechanism by which 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. Additionally, the amino and chloro groups contribute to its biological activity by interacting with enzymes and receptors in the body.

Comparison with Similar Compounds

3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide

3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide

3-Amino-4-chloro-N-(3-ethylphenyl)-benzenesulfonamide

Uniqueness: 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide stands out due to its specific arrangement of functional groups, which gives it unique chemical and biological properties compared to its analogs. Its methyl group at the 3-position on the phenyl ring contributes to its distinct reactivity and biological activity.

Biological Activity

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide, a sulfonamide derivative, has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN2O2S

- Molar Mass : Approximately 296.76 g/mol

- Functional Groups : Amino group, chloro group, and sulfonamide group

The unique arrangement of these functional groups contributes to the compound's ability to interact with various molecular targets within biological systems.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. The sulfonamide moiety mimics the structure of natural substrates, effectively blocking the active sites of enzymes necessary for their catalytic functions. This inhibition can disrupt metabolic processes in target cells, such as bacteria or cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. For instance:

| Bacterial Strain | Inhibition Percentage | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | >80% | 50 |

| Escherichia coli | >75% | 30 |

These results suggest that this compound could serve as a potential candidate for developing new antibiotics.

Anticancer Activity

Studies have shown that this compound also possesses anticancer properties. It has been evaluated against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induces apoptosis |

| HeLa | 34 | Inhibits cell proliferation |

| MCF-7 | <100 | Increases caspase activity |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent.

Case Studies

- Antimicrobial Study : A study demonstrated that derivatives of benzenesulfonamides showed promising results against multiple bacterial strains, with some achieving over 80% inhibition at specific concentrations. This suggests the potential for developing effective treatments for bacterial infections.

- Cytotoxicity Assessment : In another study involving cancer cell lines (HCT-116 and MCF-7), it was found that the compound increased the number of apoptotic cells significantly, indicating its potential efficacy in cancer therapy .

- Mechanistic Insights : Research indicated that treatment with this compound led to changes in mitochondrial membrane potential and cell cycle arrest in cancer cells, further supporting its role as an anticancer agent .

Properties

IUPAC Name |

3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFJLZUMOVKYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.